

# PNU-145156E: A Sulfonated Distamycin A Derivative Targeting Angiogenesis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **PNU-145156E**

Cat. No.: **B10784750**

[Get Quote](#)

An In-depth Technical Guide for Researchers and Drug Development Professionals

## Abstract

**PNU-145156E**, also known as FCE 26644, is a rationally designed sulfonated distamycin A derivative that has been investigated for its potential as an anti-cancer agent. Unlike traditional cytotoxic drugs, **PNU-145156E** exhibits a novel mechanism of action centered on the inhibition of angiogenesis, the process of new blood vessel formation that is critical for tumor growth and metastasis. This technical guide provides a comprehensive overview of **PNU-145156E**, including its mechanism of action, key experimental data, and methodologies for its evaluation. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the field of oncology and drug development.

## Introduction

The reliance of solid tumors on angiogenesis for their growth, invasion, and metastasis has made the inhibition of this process a key strategy in cancer therapy. **PNU-145156E** emerged from a drug discovery program aimed at identifying non-cytotoxic agents that could interfere with the signaling pathways driving neovascularization. As a sulfonated derivative of distamycin A, **PNU-145156E** is designed to interact with and sequester pro-angiogenic growth factors, thereby preventing their interaction with their cognate receptors on endothelial cells.

## Mechanism of Action

The primary mechanism of action of **PNU-145156E** is the formation of a reversible complex with key pro-angiogenic growth factors, most notably basic Fibroblast Growth Factor (bFGF) and Platelet-Derived Growth Factor (PDGF). By binding to these growth factors, **PNU-145156E** effectively neutralizes their biological activity, preventing them from binding to and activating their receptors on the surface of endothelial cells. This blockade of growth factor signaling inhibits the downstream intracellular cascades that lead to endothelial cell proliferation, migration, and ultimately, the formation of new blood vessels. It is important to note that **PNU-145156E** is not a direct inhibitor of the growth factor receptors themselves but rather acts as a molecular sink for their ligands.

Binding &amp; Activation

[Click to download full resolution via product page](#)**Figure 1:** Mechanism of Action of **PNU-145156E**.

## Preclinical Data

### In Vitro Activity

A series of sulfonated distamycin A derivatives, including the class of compounds to which **PNU-145156E** belongs, have demonstrated the ability to inhibit the binding of bFGF and PDGF beta to Swiss 3T3 cells. These compounds exhibit low to no cytotoxic activity on their own, with

ID50 values greater than 60  $\mu\text{M}$  after 72 hours of continuous exposure in M5076 murine reticulosarcoma cells[1].

| Parameter   | bFGF Binding Inhibition (ID50) | PDGF Beta Binding Inhibition (ID50) | Cytotoxicity (M5076 cells, ID50) |
|-------------|--------------------------------|-------------------------------------|----------------------------------|
| Value Range | 142 - 587 $\mu\text{M}$ [1]    | 28 - 79 $\mu\text{M}$ [1]           | > 60 $\mu\text{M}$ [1]           |

Table 1: In Vitro Activity of Sulfonated Distamycin A Derivatives.

Furthermore, a class of anti-angiogenic naphthalene sulfonic distamycin-A derivatives, referred to as "suradistas," which are structurally related to **PNU-145156E**, have been shown to directly interact with human recombinant bFGF. The dissociation constants (Kd) for these complexes are in the micromolar to sub-micromolar range, indicating a tight interaction.

| Parameter                                             | Value                         |
|-------------------------------------------------------|-------------------------------|
| Dissociation Constant (Kd) for Suradista:bFGF Complex | $10^{-6} - 10^{-7} \text{ M}$ |

Table 2: Binding Affinity of Suradistas to bFGF.

## In Vivo Anti-Angiogenic and Anti-Tumor Activity

The anti-angiogenic potential of sulfonated distamycin A derivatives has been confirmed in the in vivo chorioallantoic membrane (CAM) assay, where selected compounds were active at a concentration of 350 nm/pellet[1].

In a murine M5076 reticulosarcoma model, **PNU-145156E** demonstrated significant anti-tumor activity, particularly when used in combination with standard cytotoxic agents. The combination of **PNU-145156E** with doxorubicin, cyclophosphamide, methoxymorpholinodoxorubicin (MMDX), or 9-aminocamptothecin resulted in a significant increase in anti-tumor efficacy without a corresponding increase in general or myelotoxic toxicity. This suggests a synergistic

effect where **PNU-145156E**, by inhibiting angiogenesis, potentiates the tumor-killing effects of conventional chemotherapy.

## Clinical Evaluation: Phase I Study

A Phase I clinical trial of **PNU-145156E** was conducted in patients with solid tumors to evaluate its safety, tolerability, and pharmacokinetics.

## Study Design

The study was a dose-escalation trial where patients received **PNU-145156E** as a 24-hour continuous intravenous infusion every 3 weeks. The starting dose was 180 mg/m<sup>2</sup>, with subsequent dose escalations.

## Pharmacokinetics

The pharmacokinetic profile of **PNU-145156E** was characterized by a high peak plasma concentration (C<sub>max</sub>) and a large area under the concentration-time curve (AUC). The drug exhibited a long terminal half-life.

| Dose Level             | Cmax (mg/l) | AUC (mg.h/l) | Terminal Half-life (h) |
|------------------------|-------------|--------------|------------------------|
| 180 mg/m <sup>2</sup>  | 12.8 ± 3.4  | 148 ± 57     | 15.1 ± 11.2            |
| 360 mg/m <sup>2</sup>  | 27.6 ± 7.9  | 363 ± 138    | 21.0 ± 11.2            |
| 540 mg/m <sup>2</sup>  | 34.2 ± 10.9 | 509 ± 204    | 22.1 ± 8.1             |
| 720 mg/m <sup>2</sup>  | 50.1 ± 14.1 | 759 ± 235    | 23.3 ± 6.7             |
| 960 mg/m <sup>2</sup>  | 68.3 ± 19.3 | 1069 ± 301   | 24.1 ± 5.9             |
| 1280 mg/m <sup>2</sup> | 84.9 ± 25.5 | 1438 ± 431   | 25.0 ± 5.4             |

Table 3:  
Pharmacokinetic  
Parameters of PNU-  
145156E (Mean ±  
SD).

## Safety and Tolerability

The dose-limiting toxicity (DLT) was found to be reversible, dose-related proteinuria. Other reported adverse events included nausea, fatigue, and infusion-site reactions.

## Experimental Protocols

### Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a widely used *in vivo* model to assess angiogenesis and anti-angiogenic compounds.



[Click to download full resolution via product page](#)

**Figure 2:** Workflow for the Chick Chorioallantoic Membrane (CAM) Assay.

## Methodology:

- Fertilized chicken eggs are incubated for 3-4 days.
- A small window is carefully created in the eggshell to expose the CAM.
- A sterile filter paper disc or other carrier impregnated with the test compound (e.g., **PNU-145156E**) is placed on the CAM.
- The window is sealed, and the eggs are re-incubated for a further 2-3 days.
- The CAM is then observed under a microscope to assess the extent of new blood vessel growth around the carrier. Quantification can be performed by counting vessel branch points or measuring vessel density.

## Growth Factor Binding Assay (Conceptual)

While a specific detailed protocol for **PNU-145156E** is not publicly available, a general approach to assess its binding to bFGF or PDGF would likely involve a competitive binding assay.

[Click to download full resolution via product page](#)

**Figure 3:** Conceptual Workflow for a Competitive Growth Factor Binding Assay.

#### Methodology:

- A source of the target receptor (e.g., Swiss 3T3 cells which express FGF and PDGF receptors) is prepared.

- A labeled version of the growth factor (e.g., radioactively labeled bFGF) is incubated with the receptor source in the presence of varying concentrations of the test compound (**PNU-145156E**).
- After incubation, unbound growth factor is washed away.
- The amount of labeled growth factor bound to the receptors is measured.
- The concentration of **PNU-145156E** that inhibits 50% of the labeled growth factor binding (ID50) is then calculated.

## Synthesis

A detailed, step-by-step synthesis protocol for **PNU-145156E** is not readily available in the public domain. However, based on its structure as a sulfonated distamycin A derivative, its synthesis would likely involve the coupling of N-methylpyrrole carboxylic acid building blocks to form the polyamide backbone, followed by the introduction of the sulfonated naphthalene moieties at the termini. Solid-phase synthesis techniques are commonly employed for the preparation of such polyamide structures.

## Signaling Pathways

**PNU-145156E** acts upstream of the receptor-mediated signaling cascades. By sequestering bFGF and PDGF, it prevents the activation of their respective receptor tyrosine kinases (FGFR and PDGFR). This, in turn, inhibits the downstream signaling pathways that are crucial for angiogenesis, including the Ras-MAPK, PI3K-AKT, and PLC $\gamma$  pathways.



[Click to download full resolution via product page](#)

**Figure 4:** Overview of bFGF and PDGF Signaling Pathways and the Point of Intervention by **PNU-145156E**.

## Conclusion

**PNU-145156E** represents a promising therapeutic strategy that targets the tumor microenvironment by inhibiting angiogenesis. Its unique mechanism of action, involving the sequestration of pro-angiogenic growth factors, distinguishes it from many other anti-cancer agents. The preclinical data demonstrate its potential to inhibit angiogenesis and enhance the efficacy of conventional chemotherapy. While the clinical development of **PNU-145156E** did not progress to later stages, the extensive research conducted on this molecule provides valuable insights into the development of non-cytotoxic, angiogenesis-targeting drugs. This technical guide serves as a comprehensive repository of the key scientific and clinical findings related to **PNU-145156E**, offering a valuable resource for the scientific community.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [PNU-145156E: A Sulfonated Distamycin A Derivative Targeting Angiogenesis]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b10784750#pnu-145156e-as-a-sulfonated-distamycin-a-derivative>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)